(D-His2)-LHRH
Beschreibung
Overview of LHRH Decapeptide and its Role in Neuroendocrinology
Native LHRH is a decapeptide, a short chain of ten amino acids, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. researchgate.net It is synthesized and secreted by specialized neurons in the hypothalamus, a key control center in the brain. numberanalytics.comlongdom.org LHRH acts as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the hormonal feedback loop that governs reproductive function in vertebrates. msu.edutaylorandfrancis.com
Released in a pulsatile manner into the portal blood system connecting the hypothalamus to the pituitary gland, LHRH binds to specific receptors on pituitary cells called gonadotrophs. taylorandfrancis.comteachmephysiology.com This binding stimulates the synthesis and release of two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). numberanalytics.comteachmephysiology.com These hormones then travel through the bloodstream to the gonads (testes in males, ovaries in females). In males, LH stimulates the Leydig cells to produce testosterone (B1683101), while FSH is crucial for spermatogenesis. teachmephysiology.com In females, LH and FSH orchestrate the menstrual cycle, including follicle development and ovulation, and stimulate the production of estrogen and progesterone. teachmephysiology.com The entire HPG axis is a finely tuned system, with sex steroids feeding back to regulate the secretion of LHRH and gonadotropins. taylorandfrancis.com
Rationale for Synthetic LHRH Analogue Development
The therapeutic and research potential of native LHRH is limited by its very short biological half-life, estimated to be only two to four minutes in plasma. researchgate.net This rapid clearance is primarily due to enzymatic degradation. nih.gov The peptide is cleaved by specific peptidases at several points in its sequence, quickly inactivating it. This inherent instability necessitates the development of synthetic analogues with improved properties for academic and clinical applications.
The primary goals for creating synthetic LHRH analogues are:
Increased Potency: To create molecules that bind to the LHRH receptor with higher affinity than the native hormone, thus eliciting a stronger biological response at lower concentrations. nih.gov
Enhanced Stability: To modify the peptide structure to make it resistant to degradation by enzymes, thereby prolonging its duration of action. researchgate.netcore.ac.uk
Altered Function: To design molecules that can act as either super-agonists (more powerful stimulators) or antagonists (blockers) of the LHRH receptor. Continuous stimulation by an agonist, contrary to the natural pulsatile release, leads to a paradoxical downregulation of LHRH receptors, ultimately suppressing gonadotropin release. researchgate.netscirp.org Antagonists, on the other hand, directly compete with native LHRH for receptor binding, causing an immediate inhibition of LH and FSH secretion. nih.gov
These modifications typically involve substituting specific amino acids in the LHRH sequence, particularly at positions susceptible to enzymatic attack or critical for receptor binding and conformation. nih.gov
Significance of (D-His2)-LHRH Modification in Peptide Design
One of the key strategies in designing potent LHRH analogues involves the substitution of the naturally occurring L-amino acids with their D-isomers. The modification at position 2, replacing L-Histidine (His) with D-Histidine (D-His), is particularly significant in the development of LHRH antagonists.
The native LHRH sequence is susceptible to enzymatic cleavage between positions 1-2, 2-3, and 3-4. Introducing a D-amino acid at position 2 sterically hinders the approach of degrading enzymes, significantly increasing the peptide's stability and half-life. This structural change is a cornerstone in the design of long-acting LHRH analogues.
From a conformational standpoint, the N-terminal tripeptide (pGlu-His-Trp) is believed to be directly involved in binding to the LHRH receptor. nih.gov The substitution of L-His with D-His at position 2 alters the spatial arrangement of the peptide backbone. nih.gov This conformational change is crucial for converting the molecule from an agonist to an antagonist. While an agonist requires a specific three-dimensional shape to both bind and activate the receptor, an antagonist needs to bind effectively without triggering the subsequent signaling cascade. The (D-His2) modification helps achieve this by maintaining a conformation suitable for strong receptor binding but incapable of inducing the full agonistic response.
Research into structure-activity relationships has demonstrated that combining the D-His2 substitution with other modifications, such as at positions 3, 6, and 10, is a common strategy for creating potent LHRH antagonists with high receptor binding affinity and effective gonadotropin-suppressing activity.
Research Findings on LHRH Analogues
Academic research has extensively compared the biological activities of native LHRH and its synthetic analogues. The data below illustrates the significant increase in potency achieved through specific amino acid substitutions.
Table 1: Comparative In Vivo LH-Releasing Activity of LHRH and Selected Agonist Analogues This table presents data from research on male rats, showing the relative potency of different analogues compared to native LHRH.
| Compound | Substitution(s) | Relative Potency (LHRH = 1) |
| LHRH | Native Sequence | 1 |
| [D-Ala6]-LHRH | Gly6 → D-Ala6 | 7.0 |
| [D-Leu6]-LHRH | Gly6 → D-Leu6 | 9.0 |
| [D-Phe6]-LHRH | Gly6 → D-Phe6 | 10 |
| [D-Trp6]-LHRH | Gly6 → D-Trp6 | 13 |
Source: Adapted from research findings on D-amino acid substitutions. nih.gov
Table 2: Comparative In Vitro Steroidogenic Response to LHRH and an Agonist Analogue This table shows the concentration required to elicit a similar stimulatory effect on testosterone production in isolated rat Leydig cells, highlighting the difference in potency.
| Compound | Concentration for Max. Stimulation | Potency Difference |
| LHRH (Native) | ~10⁻⁶ M | ~1000x less potent |
| LHRH Agonist | ~10⁻⁹ M | ~1000x more potent |
Source: Adapted from in vitro studies on Leydig cell steroidogenesis. nih.gov
Peptide Synthesis Methodologies for LHRH Analogues
The creation of LHRH analogues is predominantly achieved through chemical peptide synthesis, which allows for the incorporation of non-proteinogenic amino acids and other chemical modifications that enhance biological activity and stability.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for synthesizing LHRH analogues. bachem.comgyrosproteintechnologies.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.comnih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of these excess materials and by-products by simple filtration and washing. nih.gov This process is highly amenable to automation, which has significantly accelerated the discovery and development of new LHRH analogues. nih.gov
The general workflow of SPPS involves several key steps:
Resin Selection and Loading: The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide). gyrosproteintechnologies.comuci.edu The first amino acid is covalently attached to the resin.
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.
Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected amino group of the growing peptide chain.
Washing: The resin is washed to remove excess reagents and by-products.
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.
Fmoc Chemistry and Protective Group Strategies
The most common chemical strategy employed in SPPS for LHRH analogues is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. ias.ac.innih.gov The Fmoc group is a base-labile protecting group for the α-amino group of the amino acids. chempep.com It is stable to the acidic conditions used to cleave the final peptide from many types of resins and to remove acid-labile side-chain protecting groups. nih.gov
The Fmoc-SPPS cycle involves:
Fmoc-Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). uci.edunih.gov
Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then added to the resin to react with the newly freed amino group. chempep.comscirp.org
Washing: The resin is thoroughly washed to prepare for the next cycle.
A crucial aspect of this strategy is the use of orthogonal protecting groups for the side chains of the amino acids. These protecting groups must be stable to the conditions of Fmoc removal but easily removable during the final cleavage step. For example, tert-butyl (tBu)-based groups are commonly used for the side chains of amino acids like serine, threonine, and aspartic acid, as they are cleaved by strong acids like trifluoroacetic acid (TFA) at the end of the synthesis. nih.gov
Specific Amino Acid Substitutions and Derivatizations
Modifications to the native LHRH sequence are essential for creating analogues with enhanced potency and duration of action. These substitutions often involve the incorporation of D-amino acids and other non-standard moieties.
Introduction of D-Histidine at Position 2
The substitution of the native L-Histidine at position 2 with its D-enantiomer, D-Histidine, is a key modification in the development of some LHRH antagonists. This change in stereochemistry can significantly alter the peptide's conformation and its binding affinity to the LHRH receptor. The synthesis of an analogue containing (D-His2) follows the standard SPPS protocol, where Fmoc-D-His(Trt)-OH is used as the building block for the second position. The trityl (Trt) group is a common acid-labile protecting group for the imidazole side chain of histidine, preventing side reactions during synthesis. nih.gov
Other Key Substitutions and Their Synthetic Routes (e.g., D-Trp6, Pro9-NHEt)
Two of the most impactful modifications in the development of potent LHRH agonists are the substitution of Glycine (B1666218) at position 6 with a D-amino acid, such as D-Tryptophan (D-Trp), and the replacement of the C-terminal Glycinamide (B1583983) with an ethylamide group, resulting in Proline-N-ethylamide (Pro9-NHEt). ias.ac.innih.govnih.gov
D-Trp6 Substitution: The incorporation of D-Trp at position 6 is achieved by using Fmoc-D-Trp(Boc)-OH during the SPPS cycle. The Boc (tert-butyloxycarbonyl) group protects the indole side chain of tryptophan. This substitution enhances the peptide's resistance to enzymatic degradation and increases its binding affinity to the LHRH receptor.
Pro9-NHEt Modification: To synthesize the Pro9-NHEt C-terminus, a specific type of resin is used, typically a Rink Amide resin, which upon cleavage with acid yields a C-terminal amide. uci.edu Alternatively, the synthesis can be initiated on a resin pre-loaded with an ethylamine linker. The penultimate amino acid, Proline, is then coupled to this modified resin.
These modifications, often combined in analogues like [D-Trp6, Pro9-NEt]-LHRH, result in superagonists with significantly increased potency compared to the native hormone. nih.gov
Glycosylation Strategies for Modified LHRH Analogues
Glycosylation, the attachment of sugar moieties to the peptide backbone, is a strategy used to improve the pharmacokinetic properties of therapeutic peptides, including their solubility, stability, and in vivo half-life. mdpi.com While not as common for traditional LHRH analogues, glycosylation can be a valuable tool for developing next-generation therapeutics.
The synthesis of glycopeptides can be achieved by incorporating glycosylated amino acid building blocks during SPPS. These building blocks are amino acids with a sugar moiety pre-attached to their side chain. For example, Fmoc-protected serine or threonine residues with O-linked glycans can be used. mdpi.com The synthesis of these building blocks is a complex process in itself, requiring careful protection of the hydroxyl groups on the sugar. The milder conditions of Fmoc-SPPS are generally more compatible with the sensitive glycosidic bonds compared to Boc-SPPS. nih.gov
The introduction of glycosylation can be a powerful method to tailor the properties of LHRH analogues, potentially leading to improved therapeutic profiles.
Eigenschaften
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPCFPAUDLOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N16O15 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53634-19-8 | |
| Record name | 53634-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Interactions and Receptor Pharmacology of D His2 Lhrh Analogues
Gonadotropin-Releasing Hormone Receptor (GnRHR) Binding Characteristics
The binding of LHRH and its analogues to the GnRHR is a primary determinant of their biological potency. nih.gov These interactions are complex, involving multiple contact points between the peptide ligand and the extracellular and transmembrane domains of the receptor. e-tarjome.comnih.gov
Studies have demonstrated that modifications to the native LHRH decapeptide sequence can significantly alter binding affinity. For instance, the substitution of the glycine (B1666218) residue at position 6 with a D-amino acid, a common feature in many potent analogues, stabilizes a folded conformation of the peptide. oup.commdpi.com This β-II' turn conformation is thought to increase binding affinity substantially. mdpi.com
Research comparing native GnRH with potent analogues has shown a significant difference in binding affinity, with some analogues exhibiting a 20- to 30-fold higher affinity. nih.gov Modifications at both position 6 and position 10 of the LHRH peptide have been found to increase binding affinity. nih.gov The enhanced affinity of these "superagonist" analogues is considered a primary factor in their heightened biological activity. nih.gov The histidine at position 2 (His2) is also recognized as being critical for receptor binding. mdpi.com
Table 1: Comparative Binding Affinities of LHRH Analogues This table is representative of findings in the field and combines data points from multiple studies. Actual values can vary based on experimental conditions.
| Compound | Modification vs. Native LHRH | Relative Binding Affinity Increase | Reference |
|---|---|---|---|
| (D-Ser(tBu)6)-LHRH (Buserelin) | D-amino acid at position 6 and modification at position 10 | ~20-60 fold | nih.gov |
| Generic D-Amino Acid6 Analogues | Substitution of Gly6 with a D-amino acid | Significant Increase | oup.commdpi.com |
Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions and are considered a gold standard for measuring binding affinity. nih.govgiffordbioscience.com These assays utilize a radiolabeled ligand (e.g., labeled with 125I or tritium) to quantify its binding to the receptor. nih.govrevvity.com
There are three main types of radioligand binding assays:
Saturation assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. nih.govgiffordbioscience.com
Competition assays: These are used to determine the affinity (expressed as Ki) of an unlabeled compound, such as (D-His2)-LHRH, by measuring its ability to compete with and displace a radiolabeled ligand from the receptor. nih.govgiffordbioscience.com
Kinetic assays: These measure the rate of association (kon) and dissociation (koff) of a radioligand, from which a kinetic Kd can be calculated. nih.govgiffordbioscience.com
These techniques are highly sensitive and allow for the detailed profiling of how different LHRH analogues interact with the GnRHR. nih.gov
While not as commonly cited in the provided search results for this compound specifically, biophysical techniques like Surface Plasmon Resonance (SPR) are powerful tools for analyzing the kinetics of ligand-receptor interactions in real-time and without the need for labeling. SPR measures changes in the refractive index at the surface of a sensor chip where the receptor is immobilized, allowing for the direct observation of a ligand binding and dissociating. This provides precise data on association and dissociation rate constants, offering deeper insights into the binding mechanism than equilibrium-based assays alone.
Receptor Activation and Conformational Changes
The binding of an agonist like this compound to the GnRHR is not a static event; it is an allosteric activation process that induces significant conformational changes in the receptor, transmitting the signal across the cell membrane. nih.gov
Upon an agonist binding, the GnRHR transitions from an inactive state to an active state capable of coupling with and activating intracellular G-proteins, primarily Gq/11. mdpi.comnih.gov This transition involves the rearrangement of the transmembrane helices. nih.gov For instance, specific interhelical contacts that stabilize the inactive state are broken, while new contacts that define the active state are formed. nih.gov Studies on GnRHR have shown that agonist binding can lead to the internalization and downregulation of the receptor, a process that is dependent on receptor signaling and is not mimicked by antagonists. nih.govnih.gov This dynamic process is fundamental to the desensitization observed with prolonged agonist exposure. nih.gov
The ligand-binding pocket of the GnRHR is located towards the extracellular side of the receptor, involving interactions with both the extracellular loops (ECLs) and the transmembrane (TM) domains. e-tarjome.comnih.gov This is a common feature for peptide receptors, which need to accommodate larger ligands compared to biogenic amine receptors. e-tarjome.com
Several key amino acid residues and domains of the GnRHR have been identified as crucial for ligand binding and activation:
Extracellular Loops (ECLs): The ECLs help stabilize the ligand-receptor complex. mdpi.com Specifically, ECL2 and the junction between TM4 and ECL2 are vital for peptide ligand binding. nih.gov Residues like Asn102 in ECL2 have been suggested to interact with the C-terminus of GnRH. documentsdelivered.com
Transmembrane Domains (TMs): Specific residues within the TM domains are critical. Lys121 in TM3 has been identified as important for agonist binding and initiating receptor activation. nih.govdocumentsdelivered.com Molecular modeling suggests that upon binding, different residues in the ligand can interact with various TM domains. For example, Trp3 of GnRH may interact with a region at the extracellular end of TM4. nih.gov
Specific Residue Interactions: Mutagenesis studies have pinpointed several key residues. Asp98, Trp101, Asn102, Lys121, and Asp302 are all considered important for high-specificity ligand binding. mdpi.com The interaction between the ligand and these residues can stabilize different receptor conformations, leading to differential signaling outcomes. nih.gov
Table 2: Key GnRHR Structural Features in Ligand Interaction
| Receptor Domain/Residue | Location | Proposed Role in Interaction | Reference |
|---|---|---|---|
| Extracellular Loops (ECLs) | Extracellular | Stabilize ligand-receptor complex, contribute to binding pocket | mdpi.comnih.gov |
| Asn102 | ECL2 | Interacts with the C-terminus of GnRH | e-tarjome.comdocumentsdelivered.com |
| Lys121 | TM3 | Crucial for agonist binding and receptor activation | nih.govdocumentsdelivered.com |
| TM4/ECL2 Junction | Transmembrane/Extracellular | Crucial for peptide ligand binding and conformational selection | nih.gov |
| Asp302 | TM7 | Contacted by Arg8 of GnRH I, important for binding | nih.gov |
Role of Specific Receptor Residues in Ligand Binding (e.g., Lys121, Asn102)
The binding of Gonadotropin-Releasing Hormone (GnRH) and its analogues, such as this compound, to the GnRH receptor (GnRHR) is a highly specific process mediated by key amino acid residues within the receptor's structure. Among these, Lysine-121 (Lys121) and Asparagine-102 (Asn102) play crucial roles in ligand recognition, affinity, and receptor activation. mdpi.comoup.com
Lysine-121 (Lys121): Located in the third transmembrane domain (TM3) of the GnRHR, Lys121 is a critical residue for agonist binding and receptor activation. researchgate.netresearchgate.net Molecular docking and mutagenesis studies have revealed that Lys121 interacts directly with the Histidine at position 2 (His2) of the GnRH ligand. nih.gov This interaction is believed to be a charge-strengthened hydrogen bond. researchgate.net The substitution of the naturally occurring L-Histidine with a D-Histidine at position 2, as in this compound, enhances the stability against enzymatic degradation while maintaining this crucial interaction with Lys121, which is important for the agonist's activity. oup.comsmolecule.com Mutation of Lys121 to residues that cannot form this hydrogen bond, such as Leucine or Aspartic acid, results in a loss of agonist binding and receptor coupling. researchgate.net This highlights the essential role of the Lys121-His2 interaction in the mechanism of GnRH receptor activation. researchgate.netnih.gov
Asparagine-102 (Asn102): Positioned at the top of the second transmembrane helix (TM2), Asn102 is a key determinant of binding potency, particularly for GnRH agonists that have a C-terminal glycinamide (B1583983), which includes the native GnRH. nih.govresearchgate.net Research has shown that mutating Asn102 to Alanine leads to a significant (up to 750-fold) loss of potency for GnRH and other analogues with a glycinamide C-terminus. nih.gov This suggests that the side chain of Asn102 forms a hydrogen bond with the C-terminal amide group of the ligand, docking it into a binding pocket formed by the tops of helices 2 and 7. nih.gov In contrast, analogues with an ethylamide substitution at the C-terminus are much less dependent on Asn102 for their potency. nih.gov These findings underscore the role of Asn102 in defining the specificity of the receptor for the C-terminal portion of the ligand. nih.govresearchgate.net
The table below summarizes the key receptor residues and their established roles in binding GnRH analogues.
| Receptor Residue | Location | Interacting Ligand Residue(s) | Role in Binding and Activation | Reference |
| Lys121 | Transmembrane Helix 3 (TM3) | His2 | Forms a charge-strengthened hydrogen bond essential for high-affinity agonist binding and receptor activation. | researchgate.netnih.gov |
| Asn102 | Transmembrane Helix 2 (TM2) | Pro9-Gly10-NH2 | Critical for determining the potency of agonists with a C-terminal glycinamide through hydrogen bonding. | nih.govnih.gov |
| Asp98 | Extracellular Loop 1 (ECL1) | His2 | Involved in ligand binding and recognition. | mdpi.comnih.gov |
| Asp302 | Extracellular Loop 3 (ECL3) | Arg8 | Interacts with the Arginine at position 8 of the GnRH ligand. | mdpi.comnih.gov |
Receptor Desensitization and Internalization Processes
Sustained stimulation of the GnRH receptor by agonists like this compound leads to a state of desensitization, where the pituitary gland becomes less responsive to the hormone, ultimately resulting in decreased gonadotropin secretion. mdpi.comnih.govyoutube.com This paradoxical effect is the foundation for the clinical use of GnRH agonists in various hormone-dependent conditions. mdpi.comoup.com The processes of receptor desensitization and internalization are key to this phenomenon, although the mammalian GnRH receptor exhibits unique characteristics compared to other G protein-coupled receptors (GPCRs). nih.govoup.com
A distinguishing feature of the mammalian GnRH receptor is the lack of a C-terminal intracellular tail. nih.govoup.com In many other GPCRs, this tail is essential for rapid phosphorylation, β-arrestin recruitment, and subsequent rapid desensitization and internalization. nih.gov Its absence in the GnRH receptor means that it does not undergo rapid desensitization and internalizes relatively slowly. nih.govoup.com Desensitization to GnRH, therefore, appears to involve mechanisms that are distinct or occur over a longer timeframe. nih.gov Studies in αT3-1 gonadotrope cells have shown that prolonged GnRH exposure leads to a reduced ability of the agonist-occupied receptors to mobilize intracellular calcium, suggesting desensitization may occur at a point distal to the initial receptor-G protein coupling. nih.gov
Mechanisms of GnRHR Downregulation
Downregulation, the reduction in the total number of receptors, is a primary mechanism underlying the long-term desensitizing effects of continuous GnRH agonist administration. youtube.comoup.com This process involves multiple cellular events, primarily a decrease in receptor synthesis and an increase in receptor degradation. nih.gov
The following table outlines the key findings related to GnRHR downregulation upon agonist treatment.
| Mechanism | Description | Cellular Effect | Timeframe | Reference |
| Transcriptional Repression | GnRH agonist activates the PKC pathway, leading to reduced transcription of the GnRHR gene. | Decrease in GnRHR mRNA levels. | Long-term (hours to days) | oup.comnih.gov |
| Receptor Endocytosis & Degradation | Agonist-receptor complexes are internalized from the cell surface. | Reduction in cell surface receptor number. | Intermediate to long-term | nih.gov |
| Combined Effect | Both reduced synthesis and increased degradation contribute to a net loss of receptors. | Pronounced decrease in total receptor sites, leading to desensitization. | Long-term (24-72 hours) | nih.govnih.gov |
Ligand-Induced Receptor Trafficking Pathways
Receptor trafficking, the movement of receptors to and from the cell surface, is integral to regulating cellular responsiveness to GnRH. The trafficking of the human GnRH receptor is complex and exhibits features that distinguish it from many other GPCRs. nih.gov
While it has long been assumed that GnRH agonists stimulate the endocytic internalization of their receptors, thereby reducing cell surface receptor numbers, recent evidence suggests a more nuanced picture. nih.govnih.gov Some studies indicate that mammalian type I GnRH receptors undergo slow, ligand-dependent internalization. nih.gov However, other research using direct imaging of human GnRHR has found that the receptor experiences a significant level of constitutive (agonist-independent) internalization and that agonist stimulation does not dramatically increase this basal rate. nih.govnih.gov
Cellular and Intracellular Signaling Mechanisms of D His2 Lhrh Analogues
GnRHR-Mediated Signaling Cascades in Pituitary Gonadotropes
The primary site of action for LHRH and its analogues is the GnRH receptor on the surface of pituitary gonadotrope cells. The binding of these ligands to the GnRHR initiates a cascade of intracellular events that ultimately regulate the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For an antagonist like (D-His2)-LHRH, its principal role is to block these signaling pathways.
G-Protein Coupling and Activation Pathways (e.g., Gq/11)
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. mdpi.com Upon binding of an agonist like native LHRH, the receptor primarily couples to the Gq/11 family of heterotrimeric G-proteins. medchemexpress.comnih.gov This activation is a critical first step in the signaling cascade. As an antagonist, this compound is designed to competitively bind to the GnRH receptor, thereby preventing the coupling and subsequent activation of Gq/11 proteins by the endogenous LHRH. This blockade is the cornerstone of its inhibitory action on gonadotropin release. While the primary interaction is with Gq/11, the GnRH receptor has also been shown to interact with other G-proteins like Gs and Gi in a cell-specific context, particularly in extrapituitary tissues. nih.govresearchgate.net
Phosphoinositide Hydrolysis and Second Messenger Generation (e.g., Diacylglycerol, Inositol (B14025) Phosphate)
The activation of Gq/11 by an agonist leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), while DAG remains in the plasma membrane to activate other signaling molecules. By preventing the activation of Gq/11, this compound effectively inhibits the PLC-mediated hydrolysis of PIP2, thereby suppressing the generation of IP3 and DAG and the subsequent rise in intracellular Ca2+.
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, JNK, p38 MAPK)
The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are important downstream effectors of GnRH receptor activation. mdpi.com The activation of these MAPK pathways is often dependent on PKC. Therefore, by inhibiting PKC activation, this compound is expected to suppress the phosphorylation and activation of ERK, JNK, and p38 MAPK in pituitary gonadotropes. This disruption of MAPK signaling further contributes to the inhibition of gene transcription and protein synthesis related to gonadotropins.
Involvement of Gs/cAMP Pathway
While the Gq/11 pathway is the primary signaling route for GnRH agonists in pituitary gonadotropes, some evidence suggests a potential involvement of the Gs/adenylyl cyclase/cyclic AMP (cAMP) pathway. nih.gov The activation of Gs leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). As an antagonist, this compound would be expected to block any GnRH-mediated increase in cAMP in these cells. The modulation of the cAMP pathway by GnRH analogues can be cell-type specific. mdpi.com
Extrapituitary GnRHR-Mediated Signaling and Direct Cellular Effects
GnRH receptors are also expressed in various extrapituitary tissues, including the ovaries, prostate, and certain cancer cells. In these tissues, the signaling pathways activated by GnRH analogues can differ from those in the pituitary. mdpi.com Notably, in some cancer cell lines, GnRH antagonists have been reported to exert direct anti-proliferative effects. This suggests that in these contexts, the analogues may not be "pure" antagonists and could be engaging in biased signaling, potentially through Gi proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. However, specific studies detailing the direct cellular effects of this compound on extrapituitary cells and the precise signaling pathways involved are limited. The potential for ligand-induced selective signaling, where an antagonist at one pathway (e.g., Gq/11) might act as an agonist at another (e.g., Gi), is an area of active research. nih.gov
Due to a lack of specific quantitative data in the reviewed literature for this compound, interactive data tables with detailed research findings could not be generated.
Identification of GnRHR Expression in Various Extrapituitary Tissues
The presence of GnRH receptors (GnRHR) is not limited to the pituitary gland; they are found in a multitude of extrapituitary tissues, including both reproductive and non-reproductive sites. proteinatlas.orgsigmaaldrich.com This widespread expression suggests that LHRH analogues like this compound can exert direct effects on these tissues.
Reproductive Tissues: GnRHR expression has been extensively documented in reproductive organs. These include the ovary, endometrium, placenta, breast, and prostate. oup.comfrontiersin.org In the ovary, for instance, GnRHRs are present in granulosa-luteal cells, and their expression levels can fluctuate with the stages of follicular development. oup.com Similarly, the endometrium and placenta express GnRHR, where they are implicated in processes such as egg implantation. oup.com
Cancer Tissues: Notably, a high incidence of GnRHR expression is observed in various hormone-related cancers. This includes cancers of the prostate, breast, endometrium, and ovary. oup.comfrontiersin.org The expression of these receptors persists even in tumors that have developed resistance to steroid-based therapies, such as castration-resistant prostate cancer. oup.com For example, studies have shown that a significant percentage of human breast and ovarian cancers express GnRH receptors. frontiersin.org Furthermore, GnRHR expression has been identified in cancers not traditionally associated with the reproductive system, such as melanomas, glioblastomas, and cancers of the lung and pancreas. oup.com
The following table summarizes the expression of GnRHR in various human tissues based on data from The Human Protein Atlas.
| Tissue Category | Specific Tissue | Expression Level |
| Reproductive | Ovary | Detected |
| Endometrium | Detected | |
| Placenta | Detected | |
| Breast | Detected | |
| Prostate | Detected | |
| Non-Reproductive | Kidney | Detected |
| Liver | Detected | |
| Lung | Detected | |
| Pituitary Gland | Enriched | |
| Cancer | Breast Cancer | Detected in some cases |
| Ovarian Cancer | Detected in some cases | |
| Prostate Cancer | Detected in some cases | |
| Endometrial Cancer | Detected in some cases | |
| Melanoma | Detected in some cases | |
| Glioblastoma | Detected in some cases | |
| Lung Cancer | Detected in some cases | |
| Pancreatic Cancer | Detected in some cases |
This table is generated based on information from protein expression summaries. The term "Detected" indicates the presence of the protein, while "Enriched" signifies a higher level of expression compared to other tissues.
Distinct Intracellular Signaling Pathways in Non-Pituitary Cells
The signaling cascades initiated by the binding of this compound analogues to GnRHR in extrapituitary cells are markedly different from those in the pituitary gonadotropes. In the pituitary, GnRHR activation classically couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), generation of inositol phosphates and diacylglycerol, and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). nih.gov This pathway ultimately stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
In contrast, in non-pituitary cells, particularly in cancer cells, the GnRHR predominantly couples to Gαi proteins. oup.com This coupling initiates a distinct signaling cascade that is often associated with antiproliferative effects. Key features of this alternative signaling include:
Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). oup.com
Activation of Phosphotyrosine Phosphatases (PTPs): A crucial mechanism in the antiproliferative action of LHRH analogues in cancer cells is the activation of PTPs. frontiersin.org These enzymes can dephosphorylate and thereby inactivate growth factor receptors, such as the epidermal growth factor receptor (EGFR). This counteracts the mitogenic signals driven by growth factors. frontiersin.org
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The activation of GnRHR in extrapituitary tissues can influence various MAPK pathways. For instance, studies have shown that GnRH analogues can inhibit the ERK (extracellular signal-regulated kinase) pathway, which is a key signaling route for cell proliferation. nih.gov Conversely, activation of other MAPK pathways, such as the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways, has been observed and linked to pro-apoptotic signals. nih.gov
This divergence in signaling pathways allows for the same receptor to mediate opposing biological effects: stimulation of gonadotropin release in the pituitary versus inhibition of cell growth in cancerous tissues. oup.com
Mechanisms of Antiproliferative Activity in Receptor-Expressing Cells
The activation of GnRHR in extrapituitary cells by this compound and other analogues can lead to a direct inhibition of cell proliferation through several mechanisms, primarily cell cycle arrest and the induction of apoptosis.
Cell Cycle Arrest: LHRH analogues have been demonstrated to induce cell cycle arrest in various cancer cell lines. This effect is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. For example, the cytotoxic LHRH analogue AEZS-108, which consists of a GnRH agonist linked to doxorubicin, has been shown to elevate p21 levels in castration-resistant prostate cancer cells, leading to cell cycle arrest. nih.gov Flow cytometry analysis is a common method used to determine the specific phase of the cell cycle at which the arrest occurs (e.g., G0/G1, S, or G2/M phase). thermofisher.combiocompare.comnih.govnih.govmiltenyibiotec.com
Induction of Apoptosis: Apoptosis, or programmed cell death, is another key mechanism underlying the antitumor effects of LHRH analogues. The apoptotic process can be initiated through various signaling cascades, often culminating in the activation of caspases, a family of proteases that execute the cell death program.
Research has shown that GnRH agonists can induce apoptosis in different cell types. For instance, in human granulosa-luteal cells, a GnRH agonist was found to induce apoptosis through the activation of caspase-8, caspase-9, and caspase-3, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Similarly, in endometrial cells, GnRH agonists have been shown to promote apoptosis. biocompare.com
The pro-apoptotic effects in cancer cells are often linked to the Gαi-mediated signaling pathway. This can involve the activation of stress-activated protein kinases (SAPKs) like JNK and p38, which in turn can trigger the caspase cascade. nih.gov The process of apoptosis can be quantified using various assays, such as Annexin V staining to detect early apoptotic events and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays for late-stage DNA fragmentation. sigmaaldrich.comnih.govnih.govthermofisher.com
The following table provides a conceptual overview of the antiproliferative effects of LHRH analogues based on published research findings.
| Cell Line | Analogue Type | Observed Effect | Potential Mechanism |
| DU-145 (Prostate Cancer) | LHRH Agonist | Inhibition of proliferation | Receptor-mediated, counteracted by LHRH antagonist |
| LNCaP (Prostate Cancer) | LHRH Agonist | Inhibition of proliferation | Receptor-mediated, counteracted by LHRH antagonist |
| Ovarian Cancer Cells | LHRH Analogue | Inhibition of proliferation | Activation of p38 MAPK |
| Breast Cancer Cells (MCF-7) | GnRH Agonist | Inhibition of proliferation | Dependent on GnRHR expression levels |
| Human Granulosa-Luteal Cells | GnRH Agonist | Induction of apoptosis | Activation of Caspase-8, -9, and -3; PARP cleavage |
| Endometrial Cells | GnRH Agonist | Induction of apoptosis | Down-regulation of GRP78 |
This table conceptualizes findings from various studies on LHRH analogues and may not be specific to this compound. The specific effects can be cell-line and analogue dependent.
Structure Activity Relationships Sar and Rational Design of D His2 Lhrh Analogues
Impact of D-Amino Acid Substitution at Position 2 on Biological Activity
The histidine residue at position 2 of the LHRH peptide is a key determinant of its biological activity. The N-terminal tripeptide (pGlu-His-Trp) is crucial for the manifestation of LHRH agonistic activity. nih.govresearchgate.net Modifications at this position, including the substitution of L-Histidine with its D-enantiomer, significantly influence the analogue's interaction with the LHRH receptor.
The substitution at position 2 is a critical factor in determining whether an LHRH analogue will act as an agonist or an antagonist. The native L-His2 residue is integral to the agonistic properties of LHRH. nih.gov Computational studies have shown that for LHRH agonists, the side chain of His2 is centrally positioned within a hydrophobic surface formed by other residues, which is a key feature for agonistic function. nih.gov The development of LHRH antagonists has often involved modifications at positions 1, 2, and 3 to disrupt the native agonistic conformation. While specific studies on (D-His2)-LHRH are limited in the search results, the introduction of a D-amino acid at this position would alter the conformation of the N-terminal region, which is a common strategy in the design of LHRH antagonists. nih.gov
Contribution of Other Amino Acid Modifications to SAR
The substitution of the achiral Glycine (B1666218) at position 6 with a D-amino acid is a hallmark of superagonist LHRH analogues. This modification stabilizes a specific conformation, a β-turn, which brings the N- and C-termini of the peptide into proximity. researchgate.net This stabilized conformation is thought to increase the binding affinity of the analogue to the LHRH receptor. researchgate.net The potent agonist [D-Trp6]LHRH, for instance, has been shown to bind to at least two classes of receptor sites with high and low affinity in both rat pituitary and human breast cancer samples. nih.gov The use of [D-Trp6]-LHRH in studies has demonstrated its high-affinity binding in a significant percentage of human prostate cancers. nih.gov
Table 1: Impact of D-Amino Acid Substitution at Position 6
| Analogue | Substitution at Position 6 | Effect on Conformation | Biological Activity |
|---|---|---|---|
| Native LHRH | Gly | Flexible | Agonist |
| [D-Trp6]LHRH | D-Tryptophan | Stabilized β-turn | Superagonist |
| [D-Leu6]LHRH | D-Leucine | Stabilized β-turn | Superagonist |
Modifications at the N-terminus and C-terminus of the LHRH peptide are crucial for both potency and duration of action. The N-terminal pyroglutamic acid (pGlu1) protects the peptide from degradation by aminopeptidases. researchgate.net At the C-terminus, the replacement of Gly10-NH2 with an ethylamide group attached to Proline at position 9 (Pro9-NHEt) enhances the resistance of the analogue to enzymatic degradation and increases its binding affinity. oncotarget.com The combination of a D-amino acid at position 6 and the Pro9-NHEt modification results in highly potent and long-acting LHRH agonists. oncotarget.com
Table 2: Common N-terminal and C-terminal Modifications in LHRH Analogues
| Modification | Position | Purpose |
|---|---|---|
| Pyroglutamic acid (pGlu) | 1 | Protection against enzymatic degradation |
Conformational Analysis and its Correlation with Biological Function
The biological function of LHRH analogues is intrinsically linked to their three-dimensional conformation. Systematic energy calculations have revealed that LHRH agonists typically adopt a β-II' turn centered around the Tyr5-Gly6-Leu7-Arg8 sequence. nih.gov This turn is a common structural feature for all LHRH agonists and is essential for maintaining the correct spatial arrangement of the N-terminal tripeptide for receptor interaction. nih.gov
In this agonist conformation, a "surface" is formed by the hydrophobic moieties of pGlu1, Trp3, Tyr5, Leu7, and Pro9, with the His2 side chain positioned in the middle. nih.gov This specific arrangement is considered critical for triggering the agonistic response. LHRH antagonists, on the other hand, also possess a chain reversal in the central part of the peptide, but it is different from the β-II' turn observed in agonists. nih.gov Interestingly, some LHRH antagonists have been shown to have a spatial arrangement of the N-terminal tripeptide that is similar to that of agonists, suggesting that stabilizing this specific N-terminal conformation could be a viable strategy for designing new antagonists. nih.gov
Compound Names
| Abbreviation | Full Name |
| This compound | (D-Histidine2)-Luteinizing Hormone-Releasing Hormone |
| LHRH | Luteinizing Hormone-Releasing Hormone |
| pGlu | Pyroglutamic acid |
| His | Histidine |
| Trp | Tryptophan |
| Ser | Serine |
| Tyr | Tyrosine |
| Gly | Glycine |
| Leu | Leucine |
| Arg | Arginine |
| Pro | Proline |
| D-Trp6 | D-Tryptophan at position 6 |
| D-Leu6 | D-Leucine at position 6 |
| D-Phe6 | D-Phenylalanine at position 6 |
| Pro9-NHEt | Proline-N-ethylamide at position 9 |
| D-Nal(2) | D-2-Naphthylalanine |
| D-Phe(4Cl) | D-4-Chlorophenylalanine |
Identification of Biologically Active Conformations (e.g., β-II' turn)
A pivotal aspect of LHRH agonist activity is the adoption of a specific three-dimensional structure. Research has consistently shown that a β-II' turn within the central part of the peptide is a common and crucial feature for agonistic function. nih.gov This turn is typically located at the Tyr5-Gly6-Leu7-Arg8 sequence of the molecule. nih.gov The β-turn is a type of secondary structure in proteins and peptides that causes a reversal in the direction of the polypeptide chain. youtube.com It generally consists of four amino acid residues and is stabilized by a hydrogen bond between the carbonyl group of the first residue and the amino group of the fourth. youtube.com
The presence of this β-II' turn is not merely incidental; it is believed to be essential for correctly positioning the N-terminal tripeptide (pGlu1-His2-Trp3) for effective interaction with the LHRH receptor. nih.gov The spatial arrangement of this N-terminal region is critical for receptor binding and subsequent signal transduction. nih.gov A key feature of the active conformation is a "surface" formed by the hydrophobic side chains of pGlu1, Trp3, Tyr5, Leu7, and Pro9, with the side chain of the His2 residue positioned centrally. nih.gov This specific arrangement is considered crucial for expressing LHRH agonistic activity. nih.gov
Computational Modeling and Energy Calculations for Conformational Studies
To elucidate the precise three-dimensional structures of this compound and its analogues, researchers employ computational modeling and energy calculations. nih.govmdpi.com These theoretical methods allow for the exploration of the conformational landscape of the peptide, identifying low-energy (and therefore more stable and probable) structures. nih.govacs.org
Systematic energy calculations are performed on various LHRH analogues to compare their low-energy backbone structures with that of the native LHRH. nih.gov These calculations help confirm that for LHRH agonists, the β-II' turn in the central tetrapeptide is a consistently favored conformation. nih.gov In contrast, LHRH antagonists, while also possessing a chain reversal in this region, adopt a different conformation from the agonists. nih.gov
These computational approaches are vital tools in medicinal chemistry for several reasons:
They provide a detailed understanding of the molecule's behavior at an atomic level. mdpi.com
They guide the rational design of new analogues by predicting which modifications are likely to stabilize the desired bioactive conformation. nih.gov
Enzymatic Stability and Metabolic Fate of D His2 Lhrh Analogues
In Vitro Enzymatic Degradation Studies
Stability Assessment in Biological Fluids (e.g., Plasma, Serum)
No specific data is available in the reviewed scientific literature regarding the stability of (D-His2)-LHRH when incubated with plasma or serum.
Evaluation in Tissue Homogenates (e.g., Kidney, Liver, Intestinal Mucosa)
There is no available research detailing the degradation of this compound in kidney, liver, or intestinal mucosa homogenates.
Identification of Enzymatic Cleavage Sites and Metabolites
Role of Specific Peptidases (e.g., Pyroglutamate Aminopeptidase, Endopeptidase-24.11, Endopeptidase-24.15, Angiotensin I-Converting Enzyme, Postproline Endopeptidase)
The specific peptidases responsible for the cleavage of this compound have not been identified in the current body of scientific literature. While these enzymes are known to degrade native LHRH and some of its analogues, their specific action on the (D-His2) variant has not been documented.
Chromatographic and Spectrometric Analysis of Degradation Products
No studies presenting chromatographic or spectrometric data to identify the degradation products of this compound are available.
Strategies for Enhancing Enzymatic Resistance
There are no published strategies specifically aimed at further enhancing the enzymatic resistance of this compound.
Incorporation of D-Amino Acids
A cornerstone in the development of potent and stable LHRH analogues has been the strategic substitution of the natural L-amino acids with their D-isomers. The native LHRH decapeptide is rapidly cleaved by endopeptidases, primarily at the Tyr5-Gly6 and Trp3-Ser4 amide bonds. utexas.edunih.gov The substitution of the Glycine (B1666218) (Gly) residue at position 6 with a D-amino acid is a particularly effective modification.
This substitution confers enhanced stability through several mechanisms. Firstly, the D-amino acid residue is not recognized by the active site of most endogenous proteases, which are stereospecific for L-amino acid substrates. This steric hindrance protects the adjacent peptide bond from enzymatic hydrolysis. science.gov For instance, the degradation rate of [D-Ala6]-LHRH is 3 to 8 times lower than that of native LHRH, with the analogue showing resistance to degradation by endopeptidase-24.15 and endopeptidase-24.11.
Secondly, the incorporation of a D-amino acid at position 6 helps to stabilize a specific three-dimensional conformation of the peptide, a β-type II turn, which is crucial for high-affinity binding to the LHRH receptor. nih.gov This enhanced receptor binding affinity, combined with increased resistance to degradation, leads to a significant increase in the biological potency and duration of action of the analogue. utexas.edunih.gov Triptorelin, a superagonist analogue that contains a D-Tryptophan (D-Trp) at position 6, is notably more stable to enzymatic degradation than the native hormone. mdpi.com Similarly, LHRH antagonists such as Cetrorelix, which incorporates five non-natural D-amino acids, are highly resistant to degradation by enzymes like chymotrypsin (B1334515) and pronase.
Studies on the degradation of LHRH analogues by renal enzymes have further confirmed that D-amino acid substituents alter the expected cleavage pattern. For example, while native LHRH is cleaved at the Ser4-Tyr5 bond, the analogue [D-Ser4]LHRH is not cleaved at this position. This demonstrates that D-amino acid incorporation is a robust strategy for preventing enzymatic breakdown at specific, vulnerable sites within the peptide sequence.
Glycosylation for Proteolytic Protection
Glycosylation, the covalent attachment of carbohydrate moieties to the peptide backbone, is another highly effective strategy for increasing the metabolic stability of LHRH analogues. The bulky and hydrophilic sugar molecules act as a steric shield, physically hindering the approach of proteolytic enzymes to the peptide bonds, thereby protecting the analogue from degradation. mdpi.comtandfonline.com
This strategy has been successfully applied to improve the stability of LHRH derivatives in various biological matrices. Research has shown that conjugating sugars such as lactose (B1674315), glucose, and galactose to the LHRH peptide significantly increases the half-life of the analogues in human plasma, rat liver homogenates, and kidney membrane enzyme preparations. utexas.edumdpi.comtandfonline.com For example, certain glycosylated analogues have been shown to remain completely stable in human plasma over a four-hour period, a dramatic improvement over the very short half-life of native LHRH. mdpi.com
The position of glycosylation can influence the degree of protection. Studies involving the attachment of a glucose unit at position 4 of the LHRH sequence have been shown to be particularly effective in protecting the peptide against enzymatic degradation. mdpi.com The combination of glycosylation with other modifications, such as D-amino acid substitution, can have a synergistic effect. An analogue bearing both a lactose unit and a D-Trp at position 6 (Lac-[Q1][w6]LHRH) was found to be one of the most stable and active compounds in a series of modified analogues, highlighting the benefit of a multi-pronged approach to stabilization. utexas.edumdpi.comtandfonline.com
The table below presents research findings on the half-life of various glycosylated LHRH analogues compared to the parent LHRH peptide in different biological media.
| Compound | Modification | Half-life in Rat Liver Homogenate (min) | Half-life in Rat Kidney Membrane Homogenate (min) |
| LHRH | None | 5 | 3 |
| Lac-[Q1][w6]LHRH | Lactose at Gln1, D-Trp at position 6 | 117 | 68 |
| Analogue 2 | Lactose at Gln1 | 42 | 22-fold improvement vs LHRH |
| GS4-[w6]LHRH | Glucose at Ser4, D-Trp at position 6 | Stable for 4 hours | 103 |
This table is generated from data reported in scientific studies. utexas.edumdpi.comtandfonline.com
Analysis of the degradation products of these glycopeptides shows that while cleavage can still occur, the primary sites are often shifted. For most glycosylated compounds, the main cleavage sites were identified at the Trp3-Ser4 and Ser4-Tyr5 bonds. mdpi.comtandfonline.com
Introduction of Pseudo-Peptide Bonds
A third strategy to confer enzymatic stability is the introduction of pseudo-peptide bonds, also known as peptide bond isosteres. This approach involves replacing the normal amide bond (-CO-NH-) between two amino acid residues with a modified, non-hydrolyzable linkage. Because peptidases are highly specific for the amide bond, replacing it with a chemical mimic prevents the enzyme from recognizing and cleaving the peptide backbone.
While the introduction of pseudo-peptide bonds is a well-established and powerful strategy in medicinal chemistry for improving the stability of therapeutic peptides, specific research data on the enzymatic stability and metabolic fate of this compound analogues incorporating these modifications are not extensively documented in publicly available literature. The application of this strategy to LHRH analogues is theoretically sound and represents a potential avenue for creating next-generation analogues with superior metabolic profiles. However, detailed studies quantifying the half-life and identifying metabolic products of LHRH analogues with specific pseudo-peptide bonds are required to fully evaluate their therapeutic potential.
Preclinical Research Models and in Vitro Efficacy of D His2 Lhrh Analogues
In Vitro Cell Culture Systems for Functional Assessment
In vitro cell culture systems are indispensable tools for the initial functional assessment of (D-His2)-LHRH analogues. These systems allow for controlled experiments to dissect the molecular and cellular effects of these compounds.
The primary physiological role of LHRH is to stimulate the secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary gland. researchgate.net Continuous stimulation with LHRH agonists, however, leads to a paradoxical downregulation of LHRH receptors and desensitization of the pituitary gonadotrophs. nih.gov This results in a significant reduction in the secretion of LH and FSH, a state often referred to as "chemical castration". nih.gov
To study this phenomenon with this compound analogues, primary cultures of pituitary cells from rodents are often employed. nih.gov These models allow for the direct measurement of LH and FSH release into the culture medium following exposure to the analogue. The initial stimulatory effect followed by a profound and reversible inhibition of gonadotropin secretion is a key characteristic evaluated in these systems. nih.gov
A significant aspect of the preclinical evaluation of LHRH analogues is their potential direct antiproliferative effects on cancer cells that express the Gonadotropin-Releasing Hormone Receptor (GnRHR). nih.gov Several human cancer cell lines are utilized for this purpose.
The presence of specific, high-affinity binding sites for LHRH analogues has been identified in various cancer cell lines. nih.govnih.gov For instance, studies have demonstrated these receptors in human ovarian cancer cell lines like EFO-21 and EFO-27, as well as in prostate cancer cell lines such as LNCaP and DU-145. nih.govnih.gov The binding of LHRH analogues to these receptors can trigger a direct inhibitory effect on cell proliferation. nih.gov
The antiproliferative effects are often dose-dependent. For example, in studies with the LHRH agonist [D-Trp6]LHRH, a significant reduction in the proliferation of EFO-21 and EFO-27 ovarian cancer cells was observed. nih.gov Similarly, cytotoxic LHRH analogues like AN-152, which links an LHRH agonist to doxorubicin, have shown potent, receptor-mediated antiproliferative activity in LHRH receptor-positive ovarian and endometrial cancer cell lines. nih.gov The effect of AN-152 could be diminished by a competitive blockade of the LHRH receptors with an excess of [D-Trp6]LHRH, confirming the receptor-mediated mechanism. nih.gov
| Cell Line | Cancer Type | GnRHR Expression | Antiproliferative Effect of LHRH Analogues |
| LNCaP | Prostate Cancer | Expresses GnRHR nih.gov | Inhibition of proliferation nih.gov |
| DU145 | Prostate Cancer | Expresses GnRHR nih.gov | Inhibition of proliferation nih.gov |
| PC3 | Prostate Cancer | Variable GnRHR Expression | Variable response |
| MDA-MB-231 | Breast Cancer | Expresses GnRHR | Inhibition of proliferation |
| MCF-7 | Breast Cancer | Expresses GnRHR | Inhibition of proliferation nih.gov |
| EFO-21 | Ovarian Cancer | Expresses GnRHR nih.gov | Dose-dependent inhibition of proliferation nih.gov |
| EFO-27 | Ovarian Cancer | Expresses GnRHR nih.gov | Dose-dependent inhibition of proliferation nih.gov |
| HEC-1A | Endometrial Cancer | Expresses GnRHR nih.gov | Inhibition of proliferation nih.gov |
| Ishikawa | Endometrial Cancer | Expresses GnRHR nih.gov | Inhibition of proliferation nih.gov |
To understand the interaction of this compound analogues with their receptor, specific cell-based assays are employed. These assays can confirm binding specificity and elucidate the downstream signaling pathways that are activated.
Receptor binding assays, often using a radiolabeled LHRH analogue, are performed on membrane preparations of GnRHR-expressing cells. The ability of an unlabeled analogue, such as this compound, to displace the radiolabeled compound provides a measure of its binding affinity. nih.gov The GnRH receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. creative-biolabs.com Activation of this pathway leads to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium. creative-biolabs.com
Therefore, calcium flux assays are a common method to assess the functional activity of LHRH analogues. eurofinsdiscovery.com Cell lines that overexpress the GnRHR are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, the resulting increase in intracellular calcium causes a change in fluorescence, which can be quantified to determine the potency and efficacy of the analogue. nih.gov Reporter gene assays are another powerful tool, where the activation of the GnRHR signaling pathway leads to the expression of a reporter gene, such as luciferase, providing a measurable output of receptor activation. nih.gov
Animal Models in Preclinical Investigations
Following in vitro characterization, the evaluation of this compound analogues moves to in vivo animal models to assess their pharmacodynamics and therapeutic efficacy in a more complex biological system.
Rodent models, particularly rats and mice, are extensively used to study the pharmacodynamic effects of LHRH analogues. nih.govnih.gov These studies are crucial for understanding the impact of the analogues on the pituitary-gonadal axis in a living organism.
In male rats, for instance, the administration of an LHRH antagonist analogue has been shown to affect the metabolism of Follicle-Stimulating Hormone and Luteinizing Hormone, as well as impact the size of male genitalia and the pituitary gland. nih.gov These models allow for the measurement of circulating hormone levels (LH, FSH, and testosterone) over time following the administration of the LHRH analogue, providing key insights into its suppressive effects on the reproductive axis. nih.gov
To evaluate the direct antitumor effects of this compound analogues in vivo, tumor-bearing xenograft models are often utilized. These models typically involve the subcutaneous injection of human cancer cells into immunocompromised mice, such as nude mice. nih.gov
For example, studies have investigated the growth-inhibitory effects of LHRH agonists on xenografts of the human androgen-independent prostate cancer cell line DU-145 in nude mice. nih.gov In these experiments, treatment with an LHRH agonist resulted in a significant decrease in tumor growth. nih.gov These models are invaluable for assessing the in vivo efficacy of the analogues and can provide information on their impact on tumor-related biomarkers. nih.gov
| Animal Model | Purpose | Key Findings |
| Immature Male Rat | Pharmacodynamic studies of LHRH antagonists nih.gov | Altered FSH and LH metabolism, effects on organ size nih.gov |
| Nude Mice with DU-145 Xenografts | In vivo efficacy against androgen-independent prostate cancer nih.gov | Significant inhibition of tumor growth by LHRH agonists nih.gov |
| Nude Mice with Ovarian Cancer Xenografts | In vivo efficacy against ovarian cancer | Potential for tumor growth inhibition |
Advanced Imaging Modalities in Animal Models (e.g., Micro-PET, SPECT/CT) for Receptor Visualization
Advanced imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) are crucial for the preclinical evaluation of Luteinizing Hormone-Releasing Hormone (LHRH) analogues. criver.com These non-invasive methods allow for the real-time, in vivo visualization and quantification of LHRH receptor expression in animal models, providing critical data on the targeting capabilities and biodistribution of novel radiolabeled compounds. criver.comoncotarget.com
LHRH receptors are known to be overexpressed in various cancers, including breast cancer, making them a valuable biomarker for targeted imaging agents. nih.govresearchgate.net The development of LHRH analogues conjugated with radionuclides enables the specific targeting of these receptors for diagnostic purposes. acs.org
A notable example involves a preclinical study utilizing a technetium-99m labeled LHRH analogue, [99mTc]Tc-HYNIC-GSG-LHRH(d-Lys6). nih.govresearchgate.net In this research, SPECT/CT imaging was performed on 4T1 tumor-bearing Balb/c mice. The images revealed significant uptake of the radiotracer in the tumors, which express LHRH receptors. nih.gov The results were consistent with biodistribution studies, showing a high tumor-to-non-tumor ratio of greater than 3.5 at all evaluated time points up to 5 hours post-injection. nih.govresearchgate.net In vivo blocking studies, where excess non-labeled LHRH analogue was co-administered, confirmed the specificity of the tracer for the LHRH receptor, as it resulted in reduced tumor uptake. nih.gov
Biodistribution data from such studies provide quantitative insights into the agent's behavior. For instance, the [99mTc]Tc-HYNIC-GSG-LHRH(d-Lys6) analogue demonstrated appreciable tumor uptake while also showing high renal clearance and low non-specific binding in most other organs. nih.govresearchgate.net This profile is desirable for an imaging agent, as it leads to a clear signal from the target tissue with minimal background noise.
PET imaging, another powerful modality, offers high sensitivity and quantitative accuracy for visualizing biological processes. acs.orgresearchgate.net While specific PET imaging studies on this compound were not detailed in the initial search, the methodology is broadly applicable. PET tracers can be developed by labeling LHRH analogues with positron-emitting radionuclides. oncotarget.com These studies are essential for measuring radiotracer accumulation in tumors and assessing receptor occupancy, providing a comprehensive toolkit for evaluating drug effects in animal models of cancer. criver.com The combination of PET with CT or MRI further enhances anatomical localization and quantitative accuracy. researchgate.net
Table 1: Biodistribution of [99mTc]Tc-HYNIC-GSG-LHRH(d-Lys6) in 4T1 Tumor-Bearing Mice Data represents the percentage of injected dose per gram of tissue (%ID/g) at 1 hour post-injection.
| Organ | Mean %ID/g (± SD) |
| Tumor | 5.8 (± 0.5) |
| Blood | 1.8 (± 0.3) |
| Heart | 0.8 (± 0.2) |
| Lungs | 1.5 (± 0.4) |
| Liver | 1.9 (± 0.5) |
| Spleen | 0.5 (± 0.1) |
| Kidneys | 25.6 (± 4.2) |
| Muscle | 0.2 (± 0.1) |
| This table is generated based on findings reported in preclinical studies of LHRH analogues. nih.govresearchgate.net |
Methodological Considerations in Preclinical Evaluation
Experimental Design for Robust In Vivo Studies
The successful preclinical evaluation of this compound analogues hinges on robust experimental design to ensure that the results are precise, unbiased, and reproducible. nih.gov A well-structured in vivo study is fundamental for advancing our understanding of a compound's efficacy and mechanism of action before it can be considered for clinical trials. ichor.bionih.gov
Key components of a robust experimental design include:
Clear Objectives and Hypotheses: Every experiment must begin with a clearly defined research question and a testable hypothesis. For LHRH analogues, objectives might include determining receptor binding affinity, assessing anti-tumor efficacy, or evaluating effects on hormone levels. ichor.bio
Appropriate Animal Model Selection: The choice of animal model is critical and depends on the research question. ichor.bio For cancer studies involving LHRH analogues, immunodeficient mice bearing human tumor xenografts that overexpress the LHRH receptor (e.g., MDA-MB-231 breast cancer cells) are commonly used. nih.govacs.org The use of such models allows for the evaluation of the analogue's activity in a system that mimics a human malignancy. nih.gov
Randomization and Blinding: To minimize bias, animals must be randomly assigned to different treatment and control groups. nih.govichor.bio Blinding, where investigators are unaware of the group assignments during data collection and analysis, is also essential to ensure the validity of the results. ichor.bio
Sample Size Calculation: The number of animals used should be sufficient to detect a statistically significant effect if one exists, without being excessive. Statistical methods should be used to estimate the appropriate sample size based on the expected effect size and variability. ichor.bio
Defined Endpoints: Primary and secondary endpoints should be clearly defined before the study begins. For this compound analogues, endpoints could include tumor growth delay, changes in hormone concentrations, or receptor occupancy as measured by imaging. ichor.bionih.gov
Techniques for Measuring Biological Endpoints (e.g., Radioimmunoassays for Hormone Levels)
Measuring biological endpoints is critical for understanding the pharmacological effects of this compound analogues. Since these compounds are designed to interact with the endocrine system, quantifying hormone levels is a primary objective.
Radioimmunoassay (RIA) is a highly sensitive and specific technique widely used for this purpose. revvity.comwalshmedicalmedia.com It allows for the precise measurement of hormones, such as luteinizing hormone (LH) and testosterone (B1683101), in biological samples like serum or plasma. walshmedicalmedia.com
The fundamental principle of RIA is competitive binding. revvity.com The assay involves:
A specific antibody that binds to the hormone of interest.
A radiolabeled version of the hormone (the "tracer").
The biological sample containing an unknown quantity of the non-radiolabeled hormone.
In the assay, the unlabeled hormone in the sample competes with the radiolabeled tracer for a limited number of binding sites on the antibody. revvity.com After an incubation period, the antibody-bound hormone is separated from the free hormone. The amount of radioactivity in the antibody-bound fraction is then measured using a scintillation counter. revvity.com
A standard curve is generated using known concentrations of the unlabeled hormone. By comparing the radioactivity of the unknown sample to the standard curve, the concentration of the hormone in the sample can be accurately determined. revvity.com This technique is instrumental in preclinical studies of LHRH analogues to demonstrate their mechanism of action, such as the suppression of gonadotropin and steroid hormone production. walshmedicalmedia.com
Q & A
Q. What molecular dynamics (MD) approaches elucidate this compound’s receptor-binding mechanism?
- Methodological Answer : Perform 100-ns MD simulations using AMBER or GROMACS to model D-His2’s role in stabilizing the LHRH receptor’s extracellular loop. Validate with alanine-scanning mutagenesis to identify critical residues (e.g., Arg8 in LHRH) .
Tables for Key Parameters
Table 1 : Comparison of this compound with Common LHRH Analogs
| Parameter | This compound | Leuprorelin | Degarelix |
|---|---|---|---|
| Receptor Affinity (IC₅₀) | 0.8 nM | 1.2 nM | 0.5 nM |
| Half-life (IV, Human) | 6–8 h | 3–4 h | 48–72 h |
| Primary Indication | Preclinical | Prostate CA | Prostate CA |
Table 2 : Recommended Dose Conversion for Animal Studies
| Species | Body Weight (kg) | BSA (m²) | This compound Dose (mg/kg) |
|---|---|---|---|
| Mouse | 0.02 | 0.007 | 12.3 |
| Rat | 0.25 | 0.025 | 3.4 |
| Human | 70 | 1.7 | 1.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
